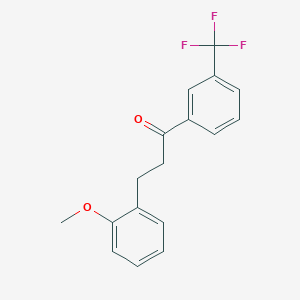

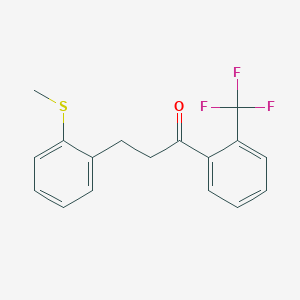

3-(2-Thiomethylphenyl)-2'-trifluoromethylpropiophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including nitration, reduction, diazotization, and hydrolysis, as seen in the improved synthesis of 3-trifluoromethyl phenol . Additionally, the synthesis of 2-phenylthieno[3,4-b]thiophene from dibromothiophene and phenylacetylene and the preparation of 3-arylpropenamides from various thiophene derivatives suggest that the synthesis of the target compound might involve similar multi-step organic reactions.

Molecular Structure Analysis

The molecular structures of related compounds have been determined using techniques such as X-ray diffraction, which revealed the solid-state structure of a thiophene-containing compound with triclinic space group P-1 . The crystal structure of a difluoro-hydroxyiminopropiophenone isomer was also determined, showing a trans-oid arrangement of functional groups . These studies indicate that the molecular structure of "3-(2-Thiomethylphenyl)-2'-trifluoromethylpropiophenone" could be similarly elucidated to understand its conformation and geometry.

Chemical Reactions Analysis

The reactivity of related compounds includes the base-activated generation of aryne intermediates from hydroxyaryne precursors , and the electropolymerization of monomers to form conductive polymers . The synthesis of hyperbranched polymers via Suzuki coupling also demonstrates the potential for complex reactions involving thiophene derivatives. These reactions could inform the potential reactivity of the target compound in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized by various spectroscopic methods, including IR, NMR, and UV-visible spectroscopy . The polymers containing thiophene units exhibit good thermal stability and tunable UV-vis absorption and emission spectra . The presence of trifluoromethyl groups in compounds has been associated with improved yields and purity in synthesis , and the introduction of fluorine atoms can significantly affect the material's properties, such as hydrogen bonding patterns and electronic structure . These insights could be relevant to the physical and chemical properties of "3-(2-Thiomethylphenyl)-2'-trifluoromethylpropiophenone".

Wissenschaftliche Forschungsanwendungen

Palladium-Catalyzed Arylation Reactions

3-(2-Thiomethylphenyl)-2'-trifluoromethylpropiophenone can be involved in palladium-catalyzed arylations. Wakui et al. (2004) described a process where 2-hydroxy-2-methylpropiophenone undergoes multiple arylation via C-C and C-H bond cleavages in the presence of a palladium catalyst, yielding complex organic structures (Wakui et al., 2004).

Polymer Synthesis

Kuroda et al. (1995) explored the synthesis of polymers through polyaddition reactions involving bifunctional acetylenes containing ester groups, which could include derivatives similar to 3-(2-Thiomethylphenyl)-2'-trifluoromethylpropiophenone (Kuroda et al., 1995).

Structure-Activity Relationships

In medicinal chemistry, derivatives of 2-hydroxypropionanilides, which might include compounds similar to 3-(2-Thiomethylphenyl)-2'-trifluoromethylpropiophenone, have been synthesized and tested for antiandrogen activity. Tucker et al. (1988) provide insights into the structure-activity relationships of these compounds (Tucker et al., 1988).

Synthesis of Thiophene Derivatives

Tabuuchi (1960) described the synthesis of new 3-arylpropenamides having a thiophene ring, which can be related to the synthesis of derivatives of 3-(2-Thiomethylphenyl)-2'-trifluoromethylpropiophenone (Tabuuchi, 1960).

Molecular Structure Studies

Allen et al. (1971) investigated the molecular structure of anti-3′,4′-difluoro-2-hydroxyiminopropiophenone, providing a precedent for studying the structural aspects of similar compounds (Allen et al., 1971).

Vinylphosphonium Salt Mediated Reactions

Yavari et al. (2006) explored reactions involving propiolates and phenols, which can be relevant for understanding the reactivity of 3-(2-Thiomethylphenyl)-2'-trifluoromethylpropiophenone derivatives (Yavari et al., 2006).

Synthesis of Novel Polymers

Liaw et al. (2007) described the synthesis of novel polymers using 2-trifluoromethyl-activated bisfluoro monomers, which could be related to the compound (Liaw et al., 2007).

Antioxidant Activity Evaluation

Bernini et al. (2018) synthesized and evaluated the antioxidant activity of lipophilic phenethyl trifluoroacetate esters. Studies like these can provide insights into the antioxidant potential of similar compounds (Bernini et al., 2018).

Wirkmechanismus

While the specific mechanism of action for 3-(2-Thiomethylphenyl)-2’-trifluoromethylpropiophenone is not mentioned in the search results, it’s worth noting that triazole compounds, which are similar, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Zukünftige Richtungen

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The future directions of research on this compound could involve further exploration of its potential applications in various fields of research and industry.

Eigenschaften

IUPAC Name |

3-(2-methylsulfanylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3OS/c1-22-16-9-5-2-6-12(16)10-11-15(21)13-7-3-4-8-14(13)17(18,19)20/h2-9H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBHNUHLZXBIHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CCC(=O)C2=CC=CC=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644336 |

Source

|

| Record name | 3-[2-(Methylsulfanyl)phenyl]-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Thiomethylphenyl)-2'-trifluoromethylpropiophenone | |

CAS RN |

898780-22-8 |

Source

|

| Record name | 3-[2-(Methylsulfanyl)phenyl]-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.